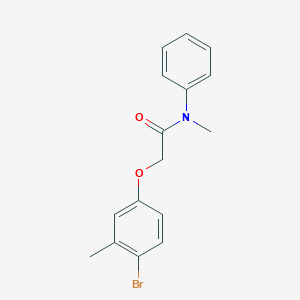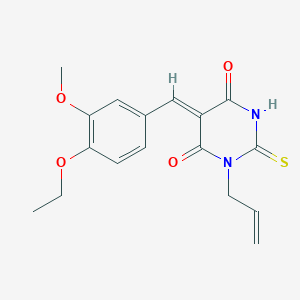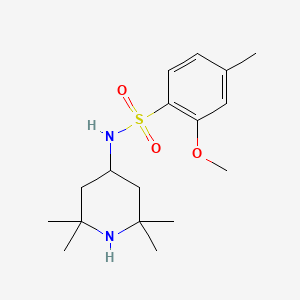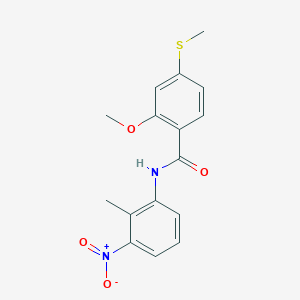![molecular formula C18H18N2O B5728908 N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide, also known as Compound X, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been shown to have potential as a modulator of ion channels, which could have implications for the treatment of neurological disorders. In cancer research, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been shown to have cytotoxic effects on a variety of cancer cell lines, suggesting that it may have potential as an anticancer agent. In drug discovery, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been used as a starting point for the development of new compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X is not fully understood, but it is believed to act on ion channels and receptors in cells. Specifically, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been shown to modulate the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. It has also been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, analgesia, and anxiolytic effects. In vitro studies have shown that N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has cytotoxic effects on a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In animal studies, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X has been shown to have analgesic effects, reducing pain in models of neuropathic and inflammatory pain. It has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X in lab experiments is that it is a synthetic compound, which allows for precise control over its properties and purity. Additionally, its mechanism of action is well-understood, which allows for more targeted experiments. However, one limitation of using N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X. One area of interest is the development of new compounds based on the structure of N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X, with potential therapeutic applications. Another area of interest is the further exploration of the mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X, particularly its interactions with ion channels and receptors. Finally, there is potential for the use of N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X in the development of new painkillers and anxiolytics, based on its demonstrated effects in animal models.
Conclusion
In conclusion, N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide, or N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X, is a synthetic compound that has been studied for its potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there is potential for the development of new compounds and therapeutic applications based on its properties. Further research is needed to fully understand the mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X and its potential applications in a variety of scientific research areas.
Synthesemethoden
N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X can be synthesized using a variety of methods, including the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by reaction with 4-bromobenzyl chloride and then reduction with lithium aluminum hydride. This method has been shown to yield high purity N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide X with good yields.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-3-4-16(11-14(13)2)12-18(21)20-17-7-5-15(6-8-17)9-10-19/h3-8,11H,9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYDAUZBKGGTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)


![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
